Alsterpaullone was originally isolated from the plant Alstonia scholaris, a member of the Apocynaceae family. Its classification falls under the category of organic compounds, specifically as an indole derivative due to the presence of an indole ring in its structure. This compound has been extensively studied for its pharmacological properties, particularly as an inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation.
The synthesis of alsterpaullone can be achieved through several methods, with notable processes including the Heck reaction and Stille coupling.
Alsterpaullone exhibits a complex molecular structure characterized by an indole ring fused with a nitro group and additional substituents that contribute to its biological activity. The molecular formula is C_12H_10N_2O_2, with a molecular weight of approximately 218.22 g/mol.
Alsterpaullone participates in various chemical reactions primarily related to its role as a kinase inhibitor.
Alsterpaullone's primary mechanism of action involves selective inhibition of cyclin-dependent kinases, particularly CDK2 and CDK9.
Alsterpaullone possesses distinct physical and chemical properties that influence its behavior in biological systems:
Alsterpaullone has several scientific applications:
Alsterpaullone functions as an ATP-competitive inhibitor, binding to the catalytic cleft of CDK1/cyclin B and CDK2/cyclin A complexes with high affinity. Its paullone scaffold facilitates hydrophobic interactions with conserved residues in the kinase domain, while the 9-nitro group forms hydrogen bonds with the hinge region (residues Glu81 and Leu83 in CDK2), stabilizing the inactive conformation [9] [7]. This binding disrupts ATP hydrolysis, preventing phosphorylation of downstream substrates involved in G2/M transition (e.g., lamins, histone H1) and S-phase progression (e.g., retinoblastoma protein). Structural studies reveal that alsterpaullone’s planar structure allows deeper penetration into the active site compared to bulkier inhibitors, explaining its low IC50 of 35 nM for CDK1/cyclin B and 15 nM for CDK2/cyclin A [9] [7].
Alsterpaullone exhibits variable efficacy against CDK subtypes due to structural differences in their cyclin-binding partners and ATP pockets:
Table 1: Kinase Inhibition Profile of Alsterpaullone
Target Kinase | IC50 (nM) | Biological Consequence |
---|---|---|
CDK1/cyclin B | 35 | G2/M arrest, mitotic spindle defects |
CDK2/cyclin A | 15 | S-phase blockade, replication fork stalling |
CDK2/cyclin E | 200 | Partial G1/S inhibition |
CDK5/p35 | 40 | Impaired neuronal migration (non-oncogenic effect) |
GSK-3α/β | 4 | β-catenin stabilization, WNT pathway activation |
Cyclin E’s flexible T-loop reduces alsterpaullone’s binding stability, resulting in 13-fold lower potency against CDK2/cyclin E than CDK2/cyclin A. CDK5/p35 inhibition occurs via a distinct hydrophobic pocket near Lys33, but this has limited relevance in oncology [7] [9] [10].
Alsterpaullone dually targets CDKs and GSK-3β with near-equal potency (IC50 = 4 nM). Its binding to GSK-3β involves salt bridges with Arg141 and hydrophobic interactions with Val135, overlapping with its CDK-binding residues [5] [9]. This dual inhibition creates a synthetic lethal effect in cancer cells:
Alsterpaullone (≥1 μM) triggers intrinsic apoptosis via mitochondrial outer membrane permeabilization (MOMP). This depletes mitochondrial membrane potential (ΔΨm) by >60%, causing cytochrome c release and apoptosome assembly. Caspase-9 activation precedes cleavage of executioner caspases-3/7 and PARP, with detectable PARP fragmentation within 4 hours in HeLa cells [3] [8]. In Group 3 medulloblastoma, alsterpaullone (3 μM) induces 80% apoptosis in 8 hours, confirmed by Annexin V positivity and caspase-3 activation [3].
Table 2: Apoptotic Markers Modulated by Alsterpaullone
Event | Timeframe | Key Biomarkers | Functional Outcome |
---|---|---|---|
Mitochondrial disruption | 2–4 hours | ↓ΔΨm, ↑cytochrome c release | Apoptosome formation |
Initiator caspase | 4–6 hours | ↑Cleaved caspase-9 | Caspase cascade initiation |
Executioner phase | 6–8 hours | ↑Cleaved caspases-3/7, ↑PARP fragmentation | DNA fragmentation, cell death |
CDK1 suppression by alsterpaullone prevents phosphorylation of anti-apoptotic proteins like MCL-1 and survivin, accelerating their proteasomal degradation. Concurrently, GSK-3β inhibition upregulates pro-apoptotic BIM and downregulates BCL-2. This dual perturbation lowers the apoptotic threshold, permitting caspase activation even in chemoresistant cells [3] [8]. In leukemia models, alsterpaullone’s apoptosis induction requires CDK2 inhibition, which dephosphorylates FoxO3a, enabling its translocation to the nucleus to activate BIM transcription [3].
Alsterpaullone downregulates MYC mRNA by >70% in MYC-amplified Group 3 medulloblastomas. This occurs via two mechanisms:
Alsterpaullone 2-cyanoethyl (A2CE), a derivative, inhibits p27Kip1 transcription (IC50 = 200 nM) by disrupting FoxO3a binding to the CDKN1B promoter. Normally, deacetylated FoxO3a binds to insulin response elements (IREs) in the CDKN1B promoter. Alsterpaullone enhances FoxO3a acetylation via Sirtuin 2 (Sirt2) inhibition, reducing FoxO3a-DNA affinity by 8-fold [4] [6]. Consequently, p27Kip1 mRNA decreases by 60%, overriding its tumor-suppressive functions:
Table 3: Transcriptional Targets of Alsterpaullone
Target Gene | Regulation | Mechanism | Oncogenic Impact |
---|---|---|---|
MYC | Downregulated | CDK9 inhibition + FBXW7 stabilization | Blocks cell cycle progression |
CDKN1B (p27) | Downregulated | FoxO3a acetylation → promoter dissociation | Permits G1/S transition in stem cells |
CCNE1 | Downregulated | E2F inhibition secondary to CDK2 blockade | Synergizes with S-phase arrest |
This p27Kip1 repression facilitates tissue regeneration but may paradoxically support cancer stemness in quiescent tumor populations [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7